3,5-Dibromo-4-chloro-1H-pyrazol-1-ol
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Overview
Description
3,5-Dibromo-4-chloro-1H-pyrazol-1-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of bromine and chlorine atoms in the structure of this compound makes it a compound of interest for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-chloro-1H-pyrazol-1-ol typically involves the cyclization of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This one-pot, three-component procedure is efficient and general, making it suitable for the preparation of 3,5-disubstituted pyrazoles.
Industrial Production Methods
Industrial production methods for this compound may involve reflux in solvents such as ethanol, methanol, or acetic acid. Microwave irradiation and ionic liquids are also used to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-chloro-1H-pyrazol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of less substituted pyrazoles.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, elemental sulfur, and sodium persulfate . Reaction conditions often involve refluxing in ethanol or methanol, with monitoring by thin-layer chromatography (TLC) using solvent systems like chloroform:methanol .
Major Products Formed
Major products formed from these reactions include various substituted pyrazoles and pyrazoloquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Dibromo-4-chloro-1H-pyrazol-1-ol has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential neuroprotective effects and selective inhibition of cholinesterase.
Medicine: Explored for its anti-tubercular and anti-inflammatory properties.
Industry: Utilized in the development of new drugs and functional materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-chloro-1H-pyrazol-1-ol involves its ability to donate and accept hydrogen bonds, facilitating intermolecular interactions . This property allows the compound to participate in proton transfer processes and form various linear and cyclic complexes. The molecular targets and pathways involved include cholinesterase enzymes and other biological receptors .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1H-pyrazol-1-ol
- 3,5-Diphenyl-1H-pyrazole
- 3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine
Uniqueness
The combination of these halogens in the pyrazole ring structure distinguishes it from other similar compounds and contributes to its diverse chemical and biological activities .
Properties
CAS No. |
87844-48-2 |
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Molecular Formula |
C3HBr2ClN2O |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
3,5-dibromo-4-chloro-1-hydroxypyrazole |
InChI |
InChI=1S/C3HBr2ClN2O/c4-2-1(6)3(5)8(9)7-2/h9H |
InChI Key |
RNDXVRWJPRBSTG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N(N=C1Br)O)Br)Cl |
Origin of Product |
United States |
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